molecular formula C11H15FN2O B2989702 [3-Fluoro-4-(morpholin-4-yl)phenyl]methanamine CAS No. 870843-45-1

[3-Fluoro-4-(morpholin-4-yl)phenyl]methanamine

Cat. No. B2989702
CAS RN: 870843-45-1
M. Wt: 210.252
InChI Key: GULVUKFJQUDLSH-UHFFFAOYSA-N
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Description

“[3-Fluoro-4-(morpholin-4-yl)phenyl]methanamine” is a chemical compound with the molecular formula C11H15FN2O and a molecular weight of 210.25 . It is used in research .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15FN2O/c12-10-7-9(8-13)1-2-11(10)14-3-5-15-6-4-14/h1-2,7H,3-6,8,13H2 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . More specific physical and chemical properties such as density, melting point, and boiling point are not provided in the search results.

Scientific Research Applications

1. Biological Activity and Pharmacological Applications A study by Gorle et al. (2016) explored the synthesis of pyrimidine derivatives linked with morpholinophenyl groups, including compounds similar to [3-Fluoro-4-(morpholin-4-yl)phenyl]methanamine. These compounds demonstrated significant larvicidal activity, indicating potential use in pest control and related biological applications (Gorle et al., 2016).

2. Chemical Synthesis and Structural Analysis Research by Mamatha S.V et al. (2019) involved the synthesis and characterization of a morpholine derivative, similar in structure to this compound. The study focused on the structural analysis through NMR, IR, and Mass spectral studies, indicating the compound's potential in chemical synthesis and materials science (Mamatha S.V et al., 2019).

3. Photophysical Properties and Imaging Applications A study by Jiu et al. (2006) examined the fluorescence enhancement of europium complexes in a poly(methyl methacrylate) matrix. Though not directly involving this compound, this research highlights the potential use of similar fluorinated and morpholine-containing compounds in enhancing photophysical properties, which could be applicable in imaging and sensing technologies (Jiu et al., 2006).

4. Mechanistic Studies in Chemical Reactions In a study by Fasani et al. (2008), the mechanisms of reductive defluorination of a morpholinofluorophenyloxazolidinone, a compound structurally similar to this compound, were explored. This research provides insights into the chemical behavior and reaction pathways of such compounds, which can be crucial in synthetic chemistry and drug development (Fasani et al., 2008).

Mechanism of Action

Target of Action

Similar compounds have been shown to interact withserine/threonine kinase , an essential component of the MAP kinase signal transduction pathway .

Biochemical Pathways

Related compounds have been associated with theMAP kinase signal transduction pathway , which plays a crucial role in various cellular functions, including cell growth, differentiation, and response to external stress.

properties

IUPAC Name

(3-fluoro-4-morpholin-4-ylphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O/c12-10-7-9(8-13)1-2-11(10)14-3-5-15-6-4-14/h1-2,7H,3-6,8,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GULVUKFJQUDLSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)CN)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

870843-45-1
Record name [3-fluoro-4-(morpholin-4-yl)phenyl]methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a THF (30 mL) suspension of lithium aluminum hydride (975 mg), a THF (10 mL) solution of 3-fluoro-4-(morpholin-4-yl)benzonitrile (4.41 g) was added dropwise at −78° C. Then, the reaction solution was allowed to be warmed to room temperature and agitated overnight. The reaction solution was cooled to 0° C. after confirming disappearance of the starting materials, water and 5N sodium hydroxide solution, and also ethyl acetate were added to the reaction solution one by one, and the organic layer was partitioned. After the obtained organic layer was washed with a saturated saline solution, it was dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The obtained residue was purified by silica gel chromatography (Carrier: Chromatorex™ NH, elution solvent: ethyl acetate=1:1->heptane-ethyl acetate), and 3.60 g of the title compound was obtained. The physical properties of the compound are as follows.
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30 mL
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975 mg
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4.41 g
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